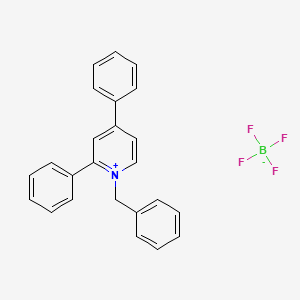
1-Benzyl-2,4-diphenylpyridin-1-ium; tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,4-diphenylpyridin-1-ium; tetrafluoroborate, commonly known as BDP, is a fluorescent dye that has gained popularity in recent years due to its unique properties. BDP is widely used in scientific research, particularly in the field of biochemistry, due to its ability to label and track molecules within cells.
Mécanisme D'action
BDP works by binding to specific molecules within cells and emitting a fluorescent signal when exposed to light. This allows researchers to track the movement and interactions of molecules within cells, providing valuable insights into cellular processes.
Biochemical and Physiological Effects:
BDP is generally considered to be non-toxic and does not have any known physiological effects. However, it is important to note that the concentration and duration of exposure can have an impact on cell viability and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDP is its high sensitivity and specificity, which allows for precise tracking of molecules within cells. It is also relatively easy to use and can be applied to a wide range of experimental systems.
However, there are also some limitations to the use of BDP in lab experiments. For example, it is not suitable for use in live animal studies due to its limited tissue penetration. Additionally, BDP can be prone to photobleaching, which can limit its usefulness in long-term experiments.
Orientations Futures
There are many potential future directions for the use of BDP in scientific research. One area of interest is the development of new applications for BDP in the study of disease processes, such as cancer and neurodegenerative disorders. Another potential direction is the development of new BDP derivatives with improved properties, such as increased tissue penetration or reduced photobleaching.
In conclusion, 1-Benzyl-2,4-diphenylpyridin-1-ium; tetrafluoroborate is a valuable tool for scientific research, particularly in the field of biochemistry. Its unique properties make it an ideal fluorescent probe for tracking molecules within cells, and its potential future applications are vast. As with any scientific tool, it is important to use BDP responsibly and with careful consideration of its limitations and potential impact on experimental outcomes.
Méthodes De Synthèse
BDP can be synthesized through a multi-step process involving the reaction of benzyl chloride with 2,4-diphenylpyridine, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow-orange powder that is soluble in organic solvents.
Applications De Recherche Scientifique
BDP has a wide range of applications in scientific research, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to label and track molecules within cells, such as proteins, lipids, and nucleic acids. BDP is also used in the study of cell signaling pathways and the identification of drug targets.
Propriétés
IUPAC Name |
1-benzyl-2,4-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N.BF4/c1-4-10-20(11-5-1)19-25-17-16-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22;2-1(3,4)5/h1-18H,19H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEGAITUPFNDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2647239.png)
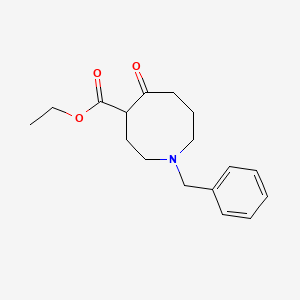
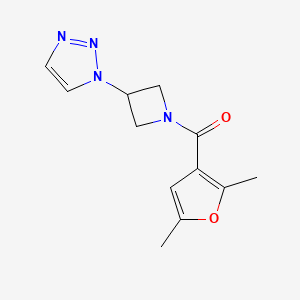
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime](/img/structure/B2647243.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2647245.png)

![N-(4-bromo-2-methylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2647247.png)
![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)
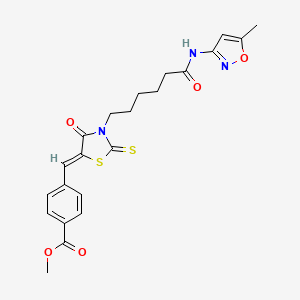

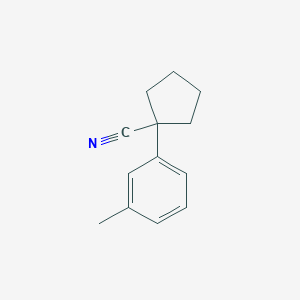
![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2647257.png)
![6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647259.png)
![1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2647260.png)